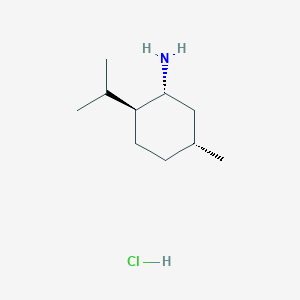

(1R,2S,5R)-(-)-Menthyl amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S,5R)-(-)-Menthyl amine is a chiral amine derived from menthol, a naturally occurring compound found in peppermint and other mint oils. This compound is known for its cooling sensation and is widely used in various applications, including pharmaceuticals, cosmetics, and as a chiral auxiliary in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-(-)-Menthyl amine typically involves the reduction of menthone, followed by amination. One common method is the reductive amination of menthone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through the catalytic hydrogenation of menthone in the presence of ammonia. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,5R)-(-)-Menthyl amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(1R,2S,5R)-(-)-Menthyl amine has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.

Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of (1R,2S,5R)-(-)-Menthyl amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an agonist or antagonist at certain receptor sites, modulating their activity. The compound’s cooling effect is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S,5R)-(-)-Menthol: A closely related compound with similar cooling properties but lacks the amine group.

(1S,2R,5S)-(+)-Menthyl amine: The enantiomer of (1R,2S,5R)-(-)-Menthyl amine with different stereochemistry.

(1R,2S,5R)-(-)-Menthyl acetate: An ester derivative with different chemical properties and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of an amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in specific ways. Its ability to induce chirality in other molecules makes it a valuable tool in asymmetric synthesis.

Biologische Aktivität

(1R,2S,5R)-(-)-Menthyl amine is a chiral amine derived from menthol, characterized by its unique stereochemistry that significantly influences its biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its ability to act as a chiral auxiliary in asymmetric synthesis and its interactions with biological systems make it a subject of interest for researchers.

- Molecular Formula : C10H15N

- Functional Group : Primary amine (-NH2)

- Chirality : The specific stereochemistry (1R,2S,5R) allows for unique interactions with biological receptors.

1. Interaction with Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to other biologically active amines. Its potential effects on the central nervous system suggest analgesic properties, which could be beneficial in treating pain and inflammation.

2. Chiral Derivatization

One of the primary applications of this compound is as a chiral derivatizing agent. This property enables the separation of enantiomers in racemic mixtures through techniques such as chromatography. The resulting diastereomers exhibit distinct physical properties, facilitating their isolation and further study .

3. Antimicrobial Activity

Studies have shown that derivatives of menthyl amine possess antimicrobial properties. For instance, compounds structurally related to menthyl amine have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. The compound was administered at varying doses to assess its impact on pain perception. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reductive Amination : Using menthol and ammonia or primary amines under reducing conditions.

- Asymmetric Synthesis : Employing chiral catalysts to produce the desired enantiomer with high enantiomeric excess.

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVMELMSQHWLY-YMQJAAJZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.